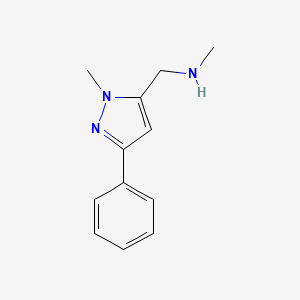

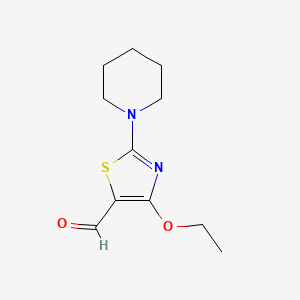

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one

Vue d'ensemble

Description

The compound "3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one" is a chemical entity that has been explored in the context of synthesizing various heterocyclic compounds. Although the provided papers do not directly discuss this compound, they do provide insight into the reactivity and synthetic utility of closely related compounds, such as methyl 2-benzoylamino-3-dimethylaminopropenoate and methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate. These compounds serve as precursors for the synthesis of a wide range of heterocycles, including pyranones, pyrroles, and pyridinones, which are of interest due to their potential pharmacological properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of methyl N-(benzyloxycarbonyl)glycinate with t-butoxybis(dimethylamino)methane to produce methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate is synthesized and then reacted with various diketones or potential diketones to afford a range of substituted heterocycles . These synthetic routes highlight the versatility of dimethylaminopropenoate derivatives in constructing complex molecular frameworks.

Molecular Structure Analysis

The molecular structure of the compounds under study is characterized by the presence of a dimethylaminopropenoate moiety, which is a common feature in the synthesis of diverse heterocyclic compounds. This functional group is reactive and can participate in various cyclization reactions to form multiple ring systems, as evidenced by the synthesis of pyranones and pyridinones .

Chemical Reactions Analysis

The chemical reactivity of the compounds is demonstrated through their ability to undergo cyclization reactions with carbocyclic and heterocyclic 1,3-diketones. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with 1,3-cyclohexanediones and 4-hydroxy-2H-1-benzopyran-2-one derivative to yield tetrahydro-2H-1-benzopyran-2-ones and pyrano[3,2-c]benzopyran-2,5-dione derivatives . Additionally, the reaction of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones leads to the formation of trisubstituted pyrroles and various fused pyran-2-ones .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one" are not directly reported in the provided papers, the studies on related compounds suggest that these properties are influenced by the presence of the dimethylaminopropenoate group. This group contributes to the overall reactivity and stability of the molecules, and its presence is crucial for the successful synthesis of the target heterocycles. The ability to selectively remove protecting groups, such as the benzyloxycarbonyl group, also indicates the potential for post-synthetic modifications to fine-tune the properties of the synthesized compounds .

Applications De Recherche Scientifique

Generation of Structurally Diverse Libraries

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one and its derivatives are utilized as starting materials for generating a structurally diverse library of compounds. These compounds undergo various reactions, including alkylation and ring closure, to produce a wide range of derivatives with potential applications in different fields of chemistry and pharmacology (Roman, 2013).

Microwave-Assisted Methodology

A microwave-assisted methodology has been developed using 3-(dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one for the generation of specific pyrazinone scaffolds. This process is notable for its chemoselectivity and efficiency, demonstrating the compound's utility in advanced synthetic chemistry (Sharma, Mehta, & Eycken, 2008).

Optical Properties in Nanoparticles

Studies on the optical properties of organic nanoparticles made from derivatives of 3-(dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one reveal unique size-dependent behaviors. These properties are significant for applications in optoelectronics and nanotechnology, where control of optical characteristics at the nanoscale is crucial (Fu & Yao, 2001).

Antimicrobial Activity of Pyrazole Derivatives

Derivatives synthesized from reactions involving 3-(dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one have been evaluated for their antimicrobial activity. These studies contribute to the understanding of how structural modifications can impact the biological activity of compounds, potentially leading to new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).

Synthesis of Pyrazole Derivatives with High Regioselectivity

An efficient synthesis method using 3-(dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one has been developed for producing unsymmetrically substituted pyrazole derivatives. This process exhibits high regioselectivity, demonstrating the compound's importance in creating targeted organic structures (Raghunadh et al., 2014).

Safety And Hazards

This involves a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.

Orientations Futures

This could involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-pyrazin-2-ylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-8(13(2)3)6-10(14)9-7-11-4-5-12-9/h4-7H,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYTXEPSDSOBIQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=NC=CN=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=NC=CN=C1)/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)